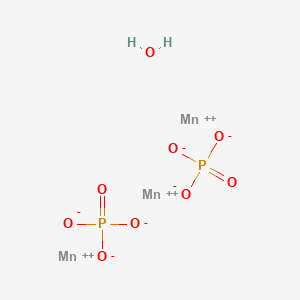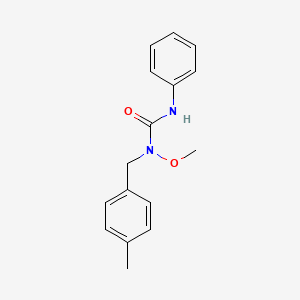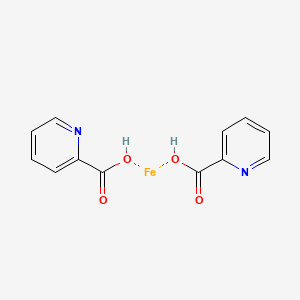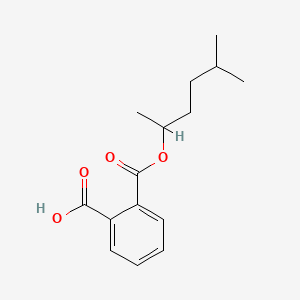
Mono(5-Methyl-2-hexyl) Phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono(5-Methyl-2-hexyl) Phthalate is a phthalate ester, a type of compound commonly used as plasticizers in various industrial applications. Phthalates are known for their ability to increase the flexibility, transparency, durability, and longevity of plastics. This compound, in particular, is a metabolite of di(2-ethylhexyl) phthalate (DEHP), which is widely used in the production of polyvinyl chloride (PVC) products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mono(5-Methyl-2-hexyl) Phthalate typically involves the esterification of phthalic anhydride with 5-methyl-2-hexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The final product is then subjected to rigorous quality control measures to ensure it meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Mono(5-Methyl-2-hexyl) Phthalate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Applications De Recherche Scientifique
Mono(5-Methyl-2-hexyl) Phthalate has several applications in scientific research:
Mécanisme D'action
Mono(5-Methyl-2-hexyl) Phthalate exerts its effects through several molecular pathways:
Endocrine Disruption: It can bind to estrogen receptors and peroxisome proliferator-activated receptors (PPARs), leading to altered gene expression and hormonal imbalances.
Oxidative Stress: Induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions.
Inflammation: Activates inflammatory pathways, contributing to various health issues, including reproductive toxicity and developmental disorders.
Comparaison Avec Des Composés Similaires
Mono(5-Methyl-2-hexyl) Phthalate can be compared with other phthalate esters, such as:
Mono(2-ethylhexyl) Phthalate (MEHP): A major metabolite of DEHP, known for its endocrine-disrupting properties and similar health effects.
Mono-n-hexyl Phthalate (MnHexP): Another phthalate metabolite with comparable toxicological profiles.
Mono(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHP): A metabolite of DEHP that promotes cell survival through the tryptophan-kynurenine-AHR pathway.
Conclusion
This compound is a significant compound in the realm of phthalate esters, with various applications in scientific research and industry. Its synthesis, chemical reactions, and mechanisms of action highlight its importance and potential impact on human health and the environment.
Propriétés
Formule moléculaire |
C15H20O4 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
2-(5-methylhexan-2-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C15H20O4/c1-10(2)8-9-11(3)19-15(18)13-7-5-4-6-12(13)14(16)17/h4-7,10-11H,8-9H2,1-3H3,(H,16,17) |
Clé InChI |
RHIBMWKTYMGVAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C)OC(=O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene](/img/structure/B13827000.png)
![methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B13827003.png)







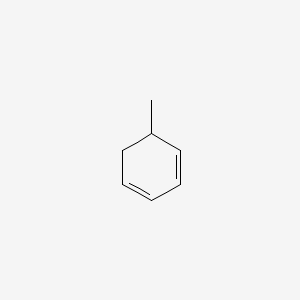
![3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid](/img/structure/B13827069.png)
